

An In-depth Technical Guide to the Chemical Properties of C17 Nitriles

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of C17 nitriles, with a focus on **heptadecanenitrile**. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical research. This document details the physicochemical properties, synthesis, reactivity, and spectroscopic characteristics of these long-chain aliphatic nitriles.

Physicochemical Properties of Heptadecanenitrile

Heptadecanenitrile (C₁₇H₃₃N), also known as margaronitrile or hexadecyl cyanide, is a long-chain aliphatic nitrile.[1] Its physicochemical properties are summarized in the table below. At room temperature, it typically appears as a colorless to pale yellow liquid or a white to colorless low-melting solid.[2][3] Due to its long hydrophobic alkyl chain, **heptadecanenitrile** exhibits low solubility in water but is soluble in various organic solvents, including ethanol and ether.[2]

Table 1: Physicochemical Properties of **Heptadecanenitrile**



Property	Value	Source(s)
Molecular Formula	C17H33N	[4]
Molecular Weight	251.46 g/mol	[3]
CAS Number	5399-02-0	[4]
Melting Point	33-36 °C	[5]
Boiling Point	208 °C	[3]
Appearance	White or Colorless to Almost white or Almost colorless powder to lump to clear liquid	[2]
Solubility in Water	Low	[2]
Solubility in Organic Solvents	Soluble in ethanol and ether	[2]

Synthesis and Purification of Heptadecanenitrile

The synthesis of **heptadecanenitrile** can be achieved through several standard methods for nitrile formation. A common and effective laboratory-scale synthesis involves the nucleophilic substitution of a long-chain alkyl halide with a cyanide salt.

Experimental Protocol: Synthesis of Heptadecanenitrile from 1-Bromohexadecane

This protocol details the synthesis of **heptadecanenitrile** via a nucleophilic substitution reaction (S_n2) between 1-bromohexadecane and sodium cyanide.

Materials:

- 1-Bromohexadecane
- Sodium cyanide (NaCN)
- Ethanol (absolute)



- · Distilled water
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in a minimal amount of water and then add ethanol.
- Add 1-bromohexadecane to the ethanolic cyanide solution.
- Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
- Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
- Shake the funnel vigorously and then allow the layers to separate.
- Extract the aqueous layer with two additional portions of diethyl ether.
- Combine the organic extracts and wash them with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude heptadecanenitrile.





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Synthesis of Heptadecanenitrile Workflow

Experimental Protocol: Purification of Heptadecanenitrile

The crude product can be purified by vacuum distillation followed by recrystallization to obtain high-purity **heptadecanenitrile**.

2.2.1. Vacuum Distillation

Procedure:

- Set up a vacuum distillation apparatus.
- Place the crude **heptadecanenitrile** in the distillation flask with a magnetic stir bar.
- Gradually apply vacuum and begin heating the flask.
- Collect the fraction that distills at the expected boiling point of heptadecanenitrile under the applied pressure.

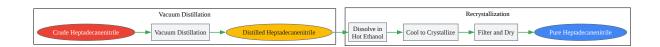
2.2.2. Recrystallization

Procedure:

• Dissolve the distilled **heptadecanenitrile** in a minimum amount of hot ethanol.



- If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.
- Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
- · Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold ethanol.
- Dry the crystals under vacuum to obtain pure heptadecanenitrile.



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Purification of Heptadecanenitrile Workflow

Chemical Reactivity of C17 Nitriles

Like other aliphatic nitriles, **heptadecanenitrile** undergoes a variety of chemical transformations at the cyano group. These reactions are fundamental to its use as a synthetic intermediate.

Table 2: Key Reactions of Heptadecanenitrile



Reaction	Reagents and Conditions	Product
Hydrolysis (Acidic)	H ₂ O, H ₂ SO ₄ (aq), heat	Heptadecanoic acid
Hydrolysis (Basic)	NaOH (aq), heat, then H₃O+	Heptadecanoic acid
Reduction to Amine	1. LiAlH4 in ether, 2. H2O	1-Heptadecanamine
Reduction to Aldehyde	1. DIBAL-H in toluene, 2. H ₂ O	Heptadecanal
Reaction with Grignard Reagents	1. RMgBr in ether, 2. H₃O+	Ketone (R-CO-(CH ₂) ₁₅ CH ₃)

Spectroscopic Characterization

The structure of **heptadecanenitrile** can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of **heptadecanenitrile** will exhibit characteristic absorption bands for the aliphatic chain and the nitrile functional group.

Table 3: Characteristic IR Absorption Peaks for Heptadecanenitrile

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C-H stretch (alkane)	~2850-2960	Strong
C≡N stretch (nitrile)	~2240-2260	Medium, Sharp
C-H bend (alkane)	~1375 and ~1465	Medium

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.

Table 4: Predicted ¹³C NMR Chemical Shifts for Heptadecanenitrile



Carbon Atom	Predicted Chemical Shift (ppm)
C≡N	~118-122
-CH ₂ -CN	~17-20
-(CH ₂) ₁₄ -	~22-32 (multiple peaks)
-CH₃	~14

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **heptadecanenitrile** will result in fragmentation of the molecule, providing a characteristic pattern that can be used for identification. The molecular ion peak (M+) is expected at m/z 251. A prominent [M-1]+ peak is also common for long-chain nitriles. The fragmentation pattern will show a series of peaks separated by 14 mass units, corresponding to the loss of successive methylene (-CH₂-) groups. A characteristic peak for long-chain nitriles is often observed at m/z 97.

Role in Drug Development

While specific C17 nitriles are not widely documented as active pharmaceutical ingredients themselves, the nitrile functional group is a crucial pharmacophore in many approved drugs.[6] The incorporation of a nitrile group can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and increase its binding affinity to target proteins.[6][7] Long-chain aliphatic nitriles like **heptadecanenitrile** can serve as valuable intermediates in the synthesis of more complex drug molecules, where the long alkyl chain can be tailored to optimize lipophilicity and membrane permeability.[8] The nitrile group can be transformed into other functional groups such as amines, carboxylic acids, or amides, which are common in pharmacologically active compounds.[4]

Conclusion

Heptadecanenitrile, as a representative C17 nitrile, possesses a set of well-defined chemical and physical properties that make it a useful compound in organic synthesis. Its long aliphatic chain and reactive nitrile group allow for a variety of chemical modifications, making it a potentially valuable building block in the development of new materials and pharmaceuticals. This guide provides foundational knowledge for researchers and scientists working with this



class of molecules. Further research into the specific biological activities of C17 nitriles may reveal novel applications in the future.

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